Imidazo[1,2-c]pyrimidine-2-carbonyl chloride
CAS No.: 914637-85-7
Cat. No.: VC7926393
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 914637-85-7 |
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Molecular Formula | C7H4ClN3O |
Molecular Weight | 181.58 g/mol |
IUPAC Name | imidazo[1,2-c]pyrimidine-2-carbonyl chloride |
Standard InChI | InChI=1S/C7H4ClN3O/c8-7(12)5-3-11-4-9-2-1-6(11)10-5/h1-4H |
Standard InChI Key | KTFAKCZLYUYWJJ-UHFFFAOYSA-N |
SMILES | C1=CN=CN2C1=NC(=C2)C(=O)Cl |
Canonical SMILES | C1=CN=CN2C1=NC(=C2)C(=O)Cl |
Introduction
Chemical Structure and Molecular Properties
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride features a bicyclic framework where the imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The carbonyl chloride (-COCl) group at position 2 enhances its electrophilicity, making it amenable to reactions with amines, alcohols, and other nucleophiles. The compound’s planar structure and electron-deficient aromatic system contribute to its participation in π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors .
The molecular formula is C₇H₃ClN₄O, with a molar mass of 194.58 g/mol. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirms the regiospecific arrangement of substituents. For instance, nuclear Overhauser effect (NOE) experiments on related derivatives validate the spatial proximity of protons in the fused ring system, ensuring structural fidelity .
Synthetic Methodologies
Regiospecific One-Pot Synthesis
A landmark synthesis of imidazo[1,2-c]pyrimidine derivatives was reported by Katritzky et al. (2003), utilizing 2-aminopyrimidines and 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. This one-pot reaction proceeds via a benzotriazole-mediated cyclocondensation, achieving yields of 35–92% . The general protocol involves:
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Condensation: 2-Aminopyrimidine reacts with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane to form an intermediate.
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Cyclization: Intramolecular nucleophilic attack generates the imidazo[1,2-c]pyrimidine core.
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Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the carbonyl chloride group.
Key advantages of this method include operational simplicity and avoidance of transition-metal catalysts, which minimizes purification challenges. Table 1 summarizes optimized conditions for analogous syntheses .
Table 1. Synthesis Parameters for Imidazo[1,2-c]pyrimidine Derivatives
Starting Material | Reagent | Yield (%) | Reference |
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2-Aminopyrimidine | Benzotriazole derivatives | 78 | |
4-Aminopyrimidine | Benzotriazole derivatives | 65 |
Alternative Routes
Reactivity and Functionalization
The carbonyl chloride group in imidazo[1,2-c]pyrimidine-2-carbonyl chloride undergoes nucleophilic substitution with:
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Amines: Forms amide bonds, yielding imidazo[1,2-c]pyrimidine-2-carboxamides (e.g., compound in ).
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Alcohols: Produces ester derivatives, useful in prodrug design.
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Thiols: Generates thioesters, which are pivotal in peptide mimicry.
Density functional theory (DFT) studies suggest that the electron-withdrawing nature of the pyrimidine ring accelerates acylation kinetics by stabilizing transition states through resonance .
Applications in Drug Discovery
Anticancer Scaffolds
Carbonyl chloride derivatives serve as precursors to inhibitors targeting oncogenic kinases. For example, imidazo[1,2-a]pyrimidine-2-carbonyl chloride analogs inhibit KRAS G12C, a prevalent mutation in pancreatic and lung cancers, by forming covalent bonds with cysteine residues. While the [1,2-c] isomer’s bioactivity remains underexplored, its structural similarity suggests analogous mechanisms.
Industrial and Material Science Applications
Imidazo[1,2-c]pyrimidine-2-carbonyl chloride’s aromaticity and functionalizability make it a candidate for:
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Optoelectronic Materials: As electron-transport layers in organic light-emitting diodes (OLEDs).
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Coordination Polymers: Ligands for metal-organic frameworks (MOFs) with gas storage capabilities.
Challenges and Future Directions
Current limitations include:
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Hydrolytic Instability: The carbonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions.
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Toxicity: Reactive intermediates may exhibit genotoxicity, requiring rigorous safety profiling.
Future research should prioritize:
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Green Synthesis: Developing water-compatible reactions to reduce solvent waste.
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Targeted Delivery: Conjugating the compound to nanoparticles for site-specific drug release.
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